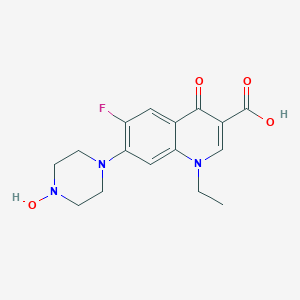

N-羟基诺氟沙星

描述

Synthesis Analysis

N-Hydroxy Norfloxacin synthesis involves modifications of the Norfloxacin molecule, specifically targeting the piperazine ring and introducing hydroxyl groups. Studies have demonstrated various synthetic routes, including reactions with metals like zinc to form complexes that exhibit unique properties, such as strong blue fluorescent emission, indicating potential applications beyond its antimicrobial activity (Chen et al., 2001).

Molecular Structure Analysis

The molecular structure of N-Hydroxy Norfloxacin and its complexes has been elucidated using techniques such as X-ray crystallography, revealing how modifications affect its binding and interaction patterns. For instance, the formation of a neutral metal-based molecular square grid with Zn(II) showcases the intricate structural capabilities of N-Hydroxy Norfloxacin derivatives (Chen et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving N-Hydroxy Norfloxacin include its ability to form complexes with various metals, affecting its fluorescence and potentially its biological activity. The interaction with metals like zinc and copper has been studied, demonstrating its versatility in forming different structural motifs with potential applications in catalysis, sensing, and drug delivery systems (Ruiz et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, fluorescence, and stability, vary significantly with different N-Hydroxy Norfloxacin derivatives. These properties are crucial for its applications in medicinal chemistry and materials science. For instance, the solubility and fluorescence characteristics of Norfloxacin salts have been extensively characterized, providing insights into its potential uses beyond its antibacterial activity (Xu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, pH stability, and interaction with biological molecules, are essential for understanding N-Hydroxy Norfloxacin's role as a drug and its potential in other fields. Studies have explored its binding interactions with proteins, revealing the importance of hydrophobic and hydrogen bond interactions in its biological activity (Lian et al., 2019).

科学研究应用

制药配方和药物递送:

- N-羟基诺氟沙星被用于开发抗菌药物的缓释片剂。这提高了患者的舒适度和依从性,正如奥利维拉等人在《热分析与热量法杂志》(2009年)中所强调的(Oliveira et al., 2009)。

- 一种新的含诺氟沙星的亲水基质系统被设计为每天一次的缓释片剂,这有利于患者并减少了治疗中断,正如奥利维拉等人在《生物医学研究国际》(2013年)中报道的(Oliveira et al., 2013)。

医学成像和诊断:

- N-羟基诺氟沙星(NFH)被探索作为动物模型中诊断细菌炎症的潜在成像剂,正如瓦拉莫娃等人在《关键工程材料》(2016年)中的研究中发现的(Varlamova et al., 2016)。

光动力疗法和DNA相互作用:

- 它使DNA中胸腺嘧啶二聚体的形成光敏化,导致单链断裂,正如博斯卡等人在《美国化学学会杂志》(2006年)中讨论的(Bosca et al., 2006)。

抗菌应用:

- 它对几乎所有引起尿路和胃肠感染的细菌病原体在体外具有活性,表明它作为泌尿生殖道和胃肠感染的抗菌剂的有效性,正如沃尔夫森和胡珀(1988年)在《内科学年鉴》中所指出的(Wolfson & Hooper, 1988)。

环境安全和水处理:

- 它参与了诺氟沙星在水中的降解,提高了环境安全性。例如,N掺杂的TiO2光催化降解诺氟沙星在可见光照射下导致了99.53%的去除,正如金等人在《化学圈》(2019年)中所述(Jin et al., 2019)。

抗菌活性和胃溃疡治疗:

- N-羟基诺氟沙星已被研究用于对实验性胃溃疡的作用,正如朱(2001年)在《中国药学》中的研究中所述(Jue, 2001)。

安全和危害

未来方向

属性

IUPAC Name |

1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZRYEUCJVTZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388736 | |

| Record name | N-Hydroxy Norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy Norfloxacin | |

CAS RN |

109142-49-6 | |

| Record name | N-Hydroxy Norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

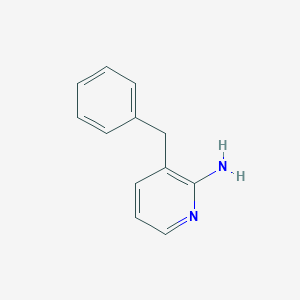

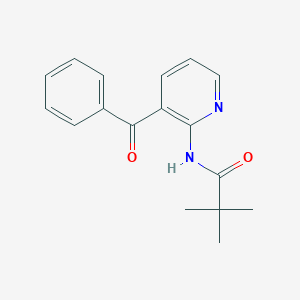

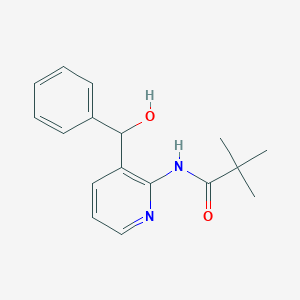

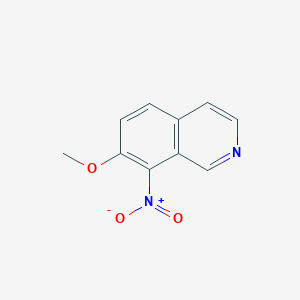

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

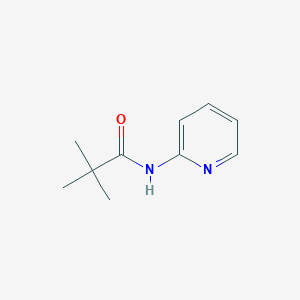

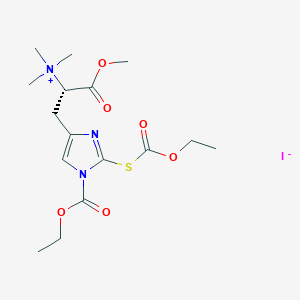

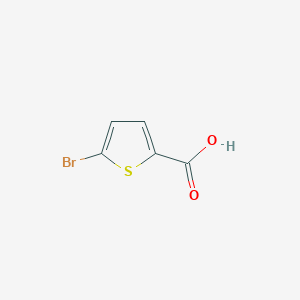

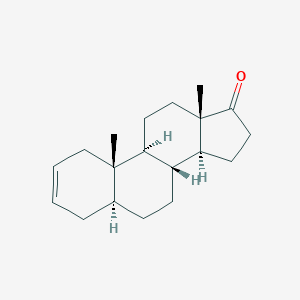

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)